4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 93073-14-4
VCID: VC2323445
InChI: InChI=1S/C10H12N4OS/c1-15-8-4-2-7(3-5-8)6-9-12-13-10(16)14(9)11/h2-5H,6,11H2,1H3,(H,13,16)
SMILES: COC1=CC=C(C=C1)CC2=NNC(=S)N2N
Molecular Formula: C10H12N4OS
Molecular Weight: 236.3 g/mol

4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol

CAS No.: 93073-14-4

Cat. No.: VC2323445

Molecular Formula: C10H12N4OS

Molecular Weight: 236.3 g/mol

* For research use only. Not for human or veterinary use.

4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol - 93073-14-4

Specification

CAS No. 93073-14-4
Molecular Formula C10H12N4OS
Molecular Weight 236.3 g/mol
IUPAC Name 4-amino-3-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C10H12N4OS/c1-15-8-4-2-7(3-5-8)6-9-12-13-10(16)14(9)11/h2-5H,6,11H2,1H3,(H,13,16)
Standard InChI Key RPGVZQCLIGREBE-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CC2=NNC(=S)N2N
Canonical SMILES COC1=CC=C(C=C1)CC2=NNC(=S)N2N

Introduction

Chemical Structure and Properties

4-Amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol features a five-membered 1,2,4-triazole ring with multiple functional groups. The triazole core contains three nitrogen atoms in positions 1, 2, and 4, with the amino group (-NH₂) attached to the nitrogen at position 4. Position 5 of the triazole ring bears a 4-methoxybenzyl substituent, while position 3 contains a thiol (-SH) group. This molecular architecture resembles other triazole derivatives that have demonstrated significant biological activities in previous studies.

The presence of the methoxy group on the benzyl substituent likely confers electron-donating properties to the molecule, which can influence its biological activity. Research on similar compounds has indicated that electron-donating groups often enhance antimicrobial potency compared to electron-withdrawing substituents . Additionally, the compound possesses multiple hydrogen bond donors and acceptors through its amino, thiol, and methoxy functionalities, potentially enabling interactions with various biological targets.

Physical Properties

While specific data for 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol is limited, related compounds typically exhibit the following characteristics:

  • Appearance: Crystalline solid

  • Solubility: Moderately soluble in polar organic solvents like ethanol and dimethyl sulfoxide

  • Spectral characteristics: Distinctive IR bands for N-H, S-H, and C=N functional groups

Synthesis Methodologies

General Synthetic Approaches

The synthesis of 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol can be approached through established methodologies for similar triazole-thiol derivatives. Based on synthesis protocols for related compounds, a multi-step procedure would likely be employed.

Proposed Synthetic Route

Drawing from methodologies used for similar compounds, the synthesis could proceed through the following steps:

  • Preparation of 4-methoxyphenylacetic acid ester

  • Conversion to the corresponding hydrazide via reaction with hydrazine hydrate

  • Formation of potassium dithiocarbazinate salt by reaction with carbon disulfide in alkaline medium

  • Cyclization with hydrazine hydrate to form the basic triazole-thiol nucleus

This proposed route is based on similar synthesis procedures documented for related triazole-thiol compounds . The general reaction involves the cyclization of potassium salt with hydrazine hydrate to form the triazole nucleus, as observed in the synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives .

Green Synthesis Alternative

Environmental considerations have prompted exploration of greener synthesis approaches for triazole derivatives. A four-step green synthesis method reported for related compounds could be adapted for 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol . This approach might involve:

  • Esterification of the starting acid in ethanol with catalytic amounts of sulfuric acid

  • Conversion to hydrazide using hydrazine hydrate

  • Formation of the oxadiazole-thiol intermediate

  • Final conversion to the desired triazole-thiol compound

Biological Activities

Compound TypeConcentration (%)Inhibition Zone Diameter (mm)
S. aureus (Gram+)E. coli (Gram-)K. pneumoniae (Gram-)C. albicans (Fungus)
Electron-donating substituents514-166-810-128
Electron-withdrawing substituents5125106
Reference antibioticsStandard dose22 (Ofloxacin)14 (Ofloxacin)31 (Ofloxacin)26 (Fluconazole)

Note: Data derived from studies on similar triazole-thiol derivatives

Antitubercular Activity

Another significant potential application of 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol lies in its possible antitubercular properties. Studies on related compounds, such as 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, have demonstrated promising activity against Mycobacterium tuberculosis, including drug-resistant strains .

The antitubercular activity of triazole-thiol derivatives has been linked to their ability to target several essential bacterial enzymes, including β-ketoacyl carrier protein synthase III (FABH), β-ketoacyl ACP synthase I (KasA), and CYP121 . The 4-methoxybenzyl group in the target compound may influence these interactions, potentially affecting its antitubercular efficacy.

Table 2: Antitubercular Activity of Related Triazole-Thiol Derivatives

CompoundMinimum Inhibitory Concentration (μg/mL)
M. tuberculosis H37RvMDR M. tuberculosis
4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol5.511
Other triazole-thiol derivatives0.2-320.2-32
Reference drugs (Rifampicin/Isoniazid)1.0/0.2Resistant

Note: Data derived from studies on related triazole-thiol derivatives

Structure-Activity Relationship

The biological activity of 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol would likely be influenced by several structural features:

  • The triazole ring: Provides the basic pharmacophore for antimicrobial and antitubercular activities

  • The thiol group: Often essential for interaction with biological targets

  • The amino group: Contributes to hydrogen bonding capabilities

  • The 4-methoxybenzyl substituent: The electron-donating nature of the methoxy group potentially enhances antimicrobial activity

Research on similar compounds suggests that electron density on the N-4 position of the triazole nucleus significantly affects antimicrobial activity . The 4-methoxybenzyl group in the target compound, with its electron-donating properties, may therefore enhance its biological efficacy compared to derivatives with electron-withdrawing substituents.

Challenges and Future Directions

Despite the promising potential of 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol, several challenges and opportunities for future research remain:

  • Optimization of synthesis procedures for improved yield and purity

  • Comprehensive evaluation of antimicrobial and antitubercular activities

  • Detailed structure-activity relationship studies to enhance potency

  • Investigation of potential toxicity and pharmacokinetic properties

  • Exploration of synergistic effects with established antimicrobial agents

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